molecular formula C15H23N3O B8108447 7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B8108447
M. Wt: 261.36 g/mol
InChI Key: BEQZLSDRVOAGSJ-UHFFFAOYSA-N
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Description

This compound is a substituted derivative of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold, characterized by dual cyclopropylmethyl substitutions. The cyclopropylmethoxy and cyclopropylmethyl groups at positions 7 and 1, respectively, confer unique steric and electronic properties, enhancing metabolic stability and receptor binding affinity compared to simpler analogs . Such modifications are strategically designed to optimize pharmacokinetic profiles and target engagement, particularly in inflammatory and autoimmune diseases, as suggested by its structural similarity to TNF-α modulators .

Properties

IUPAC Name

7-(cyclopropylmethoxymethyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-11(1)7-18-10-17-14-6-16-5-13(15(14)18)9-19-8-12-3-4-12/h10-13,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZLSDRVOAGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C2C(CNC3)COCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 1422142-64-0) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C15H23N3O
  • Molecular Weight : 261.36 g/mol

The structure features a tetrahydroimidazo[4,5-c]pyridine core, which is known for its diverse biological activities. The presence of cyclopropyl and methoxy groups contributes to its unique pharmacological profile.

1. Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. In a study by Zhu et al., compounds similar to this compound demonstrated moderate to high inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in cancer cell survival and repair mechanisms. The best-performing compound in this series showed an IC50 value of 8.6 nM against various human tumor cell lines .

2. Neuropharmacological Effects

Imidazopyridines have been reported to act as positive allosteric modulators of muscarinic receptors, particularly the M4 subtype. This modulation can influence neurotransmitter release and has implications for treating neurodegenerative diseases . The compound's ability to interact with these receptors suggests potential applications in managing conditions like Alzheimer's disease.

3. Antimicrobial Activity

The antimicrobial properties of imidazopyridine derivatives have been explored extensively. Studies show that modifications at specific positions on the imidazopyridine ring enhance antibacterial activity against various strains. For example, the introduction of methyl groups at specific positions significantly increases efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent PositionModification TypeEffect on Activity
C3Methyl GroupIncreased antimicrobial activity
C5Hydroxy GroupEnhanced anticancer potency
N PositionAlkyl ChainReduced overall activity

These modifications highlight the importance of specific functional groups in determining the biological efficacy of the compound.

Case Studies

Several studies have explored the biological activity of similar compounds within the imidazopyridine class:

  • Study A : A derivative with a similar structure was tested for its ability to inhibit cancer cell proliferation in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Study B : Another study focused on the neuroprotective effects of imidazopyridines in animal models of neurodegeneration. The findings suggested that these compounds could improve cognitive function and reduce neuronal loss .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and pharmacological properties.

Compound Name Core Structure Key Substituents Biological Target Reported Activity References
7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Tetrahydroimidazopyridine Cyclopropylmethoxy (C7), cyclopropylmethyl (C1) TNF-α (hypothesized) Potential anti-inflammatory
5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Tetrahydroimidazopyridine Pyrrolopyrimidine-chloro (C5) AKT kinase IC₅₀ = 42 nM
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Incyte derivative) Tetrahydroimidazopyridine Methyl (C1) PD-L1 Symmetric amide linker
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Tetrahydroimidazopyridine Isopropyl (C4) SSAO enzyme Inhibitor (purity >90%)
PD123177 (1-(4-amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate) Tetrahydroimidazopyridine Diphenylacetyl (C3), carboxylate (C6) Angiotensin II receptor Antagonist
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid Tetrahydroimidazopyridine Methyl (C1), carboxylic acid (C2) Unknown Synthetic intermediate

Key Findings:

Substituent-Driven Target Specificity :

  • The cyclopropylmethyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to simpler alkyl substituents (e.g., methyl in Incyte’s PD-L1 inhibitor) .
  • Pyrrolopyrimidine-chloro substitution (as in AKT inhibitor ) introduces planar aromaticity, favoring kinase active-site binding, whereas bulky cyclopropyl groups may favor cytokine modulation .

Pharmacological Activity :

  • The AKT-targeting derivative (IC₅₀ = 42 nM) demonstrates high potency in kinase inhibition, contrasting with the TNF-α modulation hypothesized for the cyclopropyl-substituted compound .
  • PD123177 ’s diphenylacetyl and carboxylate groups enable angiotensin receptor antagonism, highlighting the scaffold’s versatility across therapeutic areas .

Synthetic Accessibility :

  • The 4-isopropyl derivative (48.7% yield) and carboxylic acid analogs emphasize the feasibility of introducing diverse substituents, though steric hindrance from cyclopropyl groups may complicate synthesis for the target compound.

Research Implications and Limitations

  • Structural Diversity : The tetrahydroimidazopyridine core tolerates substitutions at multiple positions (C1, C2, C3, C4, C5, C6, C7), enabling tailored pharmacokinetic and target-binding profiles.
  • Knowledge Gaps: Limited data exist on the target compound’s exact binding mechanism (e.g., TNF-α vs. other inflammatory pathways). Further molecular dynamics studies are needed to validate its hypothesized mode of action .
  • Comparative Bioavailability : Cyclopropyl groups may improve metabolic stability over methyl or isopropyl analogs, but this remains untested in vivo .

Preparation Methods

Optimization of Alkylation Conditions

  • Base : Potassium carbonate (K₂CO₃) in DMF at 60°C.

  • Regiochemical Control : N⁵-selectivity is confirmed via 2D-NMR (NOESY, HMBC). Competing N⁴-alkylation is minimized by steric hindrance and electronic effects.

  • Yield : 70–85% for analogous N⁵-alkylated derivatives.

Introduction of the Cyclopropylmethoxy Group

The 7-((cyclopropylmethoxy)methyl) sidechain is introduced via Williamson ether synthesis or Mitsunobu reaction. A Wittig-like strategy using (methoxymethyl)triphenylphosphonium chloride () provides a precedent for etherification. Adapting this method:

  • Phosphonium Salt Preparation : (Cyclopropylmethoxymethyl)triphenylphosphonium chloride is synthesized from cyclopropylmethanol and triphenylphosphine hydrochloride.

  • Alkylation : Reaction with the imidazo[4,5-c]pyridine core under basic conditions (NaH, THF) forms the ether linkage.

Representative Protocol :

  • Reagents : (Cyclopropylmethoxymethyl)triphenylphosphonium chloride (1.5 equiv), NaHMDS (1.55 equiv, THF).

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 65–75% (based on analogous methoxymethylations).

Hydrogenation to the Tetrahydroimidazo[4,5-c]Pyridine

The pyridine ring is hydrogenated to the 4,5,6,7-tetrahydro derivative using catalytic hydrogenation:

  • Catalyst : Pd/C (10 wt%) or PtO₂ under H₂ (1–3 atm).

  • Solvent : Ethanol or ethyl acetate.

  • Temperature : 25–50°C.

  • Yield : 80–90%.

Analytical Validation and Regiochemical Confirmation

Post-synthetic characterization ensures structural fidelity:

  • NMR Spectroscopy :

    • ¹H NMR : Distinctive shifts for N⁵-cyclopropylmethyl (δ 3.8–4.2 ppm) and tetrahydro ring protons (δ 1.5–2.5 ppm).

    • NOESY : Correlates N⁵-substituent with adjacent protons, confirming regiochemistry.

  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 332.2124).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Core Synthesis3,4-Diaminopyridine + Na₂S₂O₅ adduct70–85Regiochemical purity
N-AlkylationCyclopropylmethyl bromide, K₂CO₃, DMF70–85Competing N⁴-alkylation
EtherificationPhosphonium salt, NaHMDS, THF65–75Phosphonium salt stability
HydrogenationPd/C, H₂, ethanol80–90Over-reduction avoidance

Scalability and Process Considerations

Scale-up challenges include:

  • Phosphonium Salt Handling : Moisture-sensitive; requires anhydrous conditions.

  • Catalyst Recovery : Pd/C filtration post-hydrogenation necessitates specialized equipment.

  • Purification : Silica gel chromatography (hexane/EtOAc) resolves regioisomers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multistep reactions with cyclopropylmethyl groups introduced via nucleophilic substitution or alkylation. For example, phase-transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid has been effective for similar compounds . Optimizing reaction time and temperature (e.g., 24-hour reflux at 80°C) can improve yields, as seen in analogous heterocyclic syntheses .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm cyclopropyl and methylene proton environments, HRMS for molecular weight verification (e.g., calculated vs. observed m/z values within 1 ppm error), and IR spectroscopy to identify functional groups like ethers (C-O-C stretch at ~1100 cm⁻¹). Cross-referencing with published spectral data for structurally related imidazo-pyridines is critical .

Q. What are the key physicochemical properties (e.g., solubility, stability) to prioritize during pre-formulation studies?

  • Methodological Answer : Assess solubility in polar aprotic solvents (e.g., DMSO, DMF) via shake-flask methods. Stability under varying pH (1–10) and temperature (4–40°C) should be tested using HPLC-UV to monitor degradation products. Cyclopropyl groups may confer hydrolytic instability under acidic conditions, requiring inert storage environments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) to map electron distribution in the imidazo-pyridine core, identifying potential reactive sites. Molecular docking against target proteins (e.g., kinases, GPCRs) using AutoDock Vina can predict binding affinities. Validate predictions with in vitro assays (e.g., IC50 determination) and compare with structural analogs like 7-bromo-2-phenyl derivatives .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Use a factorial design (e.g., 2x2 ANOVA) to test substituent effects (e.g., cyclopropyl vs. benzyl groups) on activity. For example, vary the methoxy-methyl group’s position and measure changes in receptor binding or metabolic stability. Include control compounds (e.g., unsubstituted imidazo-pyridines) and replicate experiments to address variability .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?

  • Methodological Answer : Apply dose-response curve normalization to account for assay-specific conditions (e.g., cell line differences). Use orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays) to confirm activity. Statistical tools like Grubbs’ test can identify outliers in replicate datasets .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Optimize chiral chromatography conditions (e.g., Chiralpak AD-H column with hexane:isopropanol gradients) for large-scale separations. Monitor racemization risks during high-temperature steps via circular dichroism (CD) spectroscopy. Batch-process design with in-line NMR can ensure consistency .

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